molecular formula C9H9NO4 B13418710 1-(2-Hydroxy-5-nitrophenyl)propan-2-one

1-(2-Hydroxy-5-nitrophenyl)propan-2-one

Cat. No.: B13418710
M. Wt: 195.17 g/mol
InChI Key: FBMZLLUCGAIBAT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-nitrophenyl)propan-2-one (CAS 32345-10-1) is a high-purity chemical compound offered with a minimum purity of 98% . This aromatic ketone features both a hydroxy and a nitro substituent on the phenyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C9H9NO4 and it has a molecular weight of 195.17 g/mol . Compounds with benzotriazole and similar heterocyclic structures are extensively investigated for their versatile biological properties, including as antimicrobial, antiprotozoal, and antitubulin agents . As such, this compound serves as a valuable intermediate for researchers developing new pharmacologically active molecules, particularly in the design and synthesis of novel heterocyclic systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. Safety information indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H9NO4/c1-6(11)4-7-5-8(10(13)14)2-3-9(7)12/h2-3,5,12H,4H2,1H3

InChI Key

FBMZLLUCGAIBAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for 1 2 Hydroxy 5 Nitrophenyl Propan 2 One

Established Reaction Pathways for Phenolic Ketone Synthesis

Traditional methods for synthesizing phenolic ketones provide a foundational framework for approaching the synthesis of 1-(2-hydroxy-5-nitrophenyl)propan-2-one. These pathways, primarily centered around electrophilic aromatic substitution, must be carefully controlled to achieve the desired substitution pattern.

Friedel-Crafts acylation and its variant, the Fries rearrangement, are cornerstone reactions for the formation of aryl ketones. ajchem-a.com

Direct Friedel-Crafts Acylation: This approach would involve the direct acylation of 4-nitrophenol (B140041) with an appropriate three-carbon electrophile, such as chloroacetone (B47974) or propionyl chloride followed by a subsequent manipulation. The primary challenge in this direct approach is controlling the regioselectivity. The hydroxyl group is a potent activating ortho, para-director, while the nitro group is a deactivating meta-director. quora.comlibretexts.org In the case of 4-nitrophenol, both substituents direct incoming electrophiles to the 2-position (ortho to the hydroxyl group and meta to the nitro group), which favors the formation of the desired 2-hydroxy-5-nitro substituted product. quora.com However, the strong deactivating nature of the nitro group can render the ring less reactive, often requiring harsh reaction conditions and strong Lewis acid catalysts like AlCl₃ or HF. google.com

Fries Rearrangement: An alternative and often more controlled strategy is the Fries rearrangement. wikipedia.orgbyjus.com This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. jk-sci.com The synthesis would proceed in two steps: first, the esterification of 4-nitrophenol to form 4-nitrophenyl acetone (B3395972) (not a simple ester, requiring a specific reagent) or a related precursor. Second, this ester would be subjected to a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄) to induce the migration of the acyl group to the aromatic ring. organic-chemistry.org

A key advantage of the Fries rearrangement is that the regiochemical outcome (ortho vs. para substitution) can be influenced by reaction conditions. byjus.comjk-sci.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. ajchem-a.comwikipedia.org This temperature dependence provides a handle for optimizing the yield of the desired this compound.

ReactionCatalyst/ConditionsSelectivity ControlReference
Friedel-Crafts AcylationLewis Acids (e.g., AlCl₃, HF)Substituent directing effects (OH is o,p; NO₂ is m) google.com
Fries RearrangementLewis Acids (e.g., AlCl₃, BF₃, TiCl₄)Low temp favors para-product; High temp favors ortho-product wikipedia.orgorganic-chemistry.org
Photo-Fries RearrangementUV light, no catalystRadical mechanism, can be useful for deactivated systems aakash.ac.in

A multi-step pathway utilizing the Claisen-Schmidt condensation offers an alternative route that builds the carbon skeleton sequentially. This method involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). mdpi.comderpharmachemica.comnih.gov

For the synthesis of this compound, this pathway would involve:

Condensation: The reaction of 2-hydroxy-5-nitrobenzaldehyde (B32719) with acetone in the presence of a base (like NaOH or KOH) would yield the precursor, (E)-4-(2-hydroxy-5-nitrophenyl)but-3-en-2-one. The synthesis of various nitro-substituted chalcones via this method is well-documented. mdpi.comresearchgate.net

Selective Reduction: The subsequent step is the chemoselective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone without affecting the carbonyl or the nitro group. A variety of modern catalytic systems are available for this 1,4-reduction (conjugate reduction).

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can be employed, but conditions must be carefully controlled to avoid reduction of the nitro group. More sophisticated methods using transition metal catalysts, such as those based on rhodium, iridium, or copper, offer high chemoselectivity for the 1,4-reduction of enones. rsc.orgmdpi.comresearchgate.net These methods often use transfer hydrogenation sources like formic acid or proceed via hydroboration strategies, providing mild and efficient alternatives to traditional hydrogenation. rsc.orgmdpi.com

Reduction MethodCatalyst SystemKey FeaturesReference(s)
Catalytic Transfer HydrogenationIridium or Rhodium complexesHigh chemoselectivity for C=C bond reduction over C=O and NO₂ groups. mdpi.com, researchgate.net
Hydroboration/ProtodeboronationCopper catalystHydrogen-gas-free conditions, high efficiency. rsc.org
Luche-Type ReductionMagnesium catalyst/HBpinSelective 1,2-reduction to allylic alcohols, but can be tuned for 1,4-reduction. acs.org

Modern organometallic chemistry provides powerful tools for C-C bond formation, offering alternatives to classical electrophilic substitution. Palladium-catalyzed cross-coupling reactions, in particular, are highly versatile for the synthesis of aryl ketones. organic-chemistry.orgorganic-chemistry.org

A potential strategy could involve the coupling of an aryl halide, such as a protected 2-bromo-4-nitrophenol, with an acyl anion equivalent or an organometallic reagent representing the propan-2-one moiety. acs.orgscispace.com For instance, coupling with N-tert-butylhydrazones as acyl anion equivalents has been shown to be effective. organic-chemistry.orgacs.org Another approach is the Suzuki-Miyaura coupling reaction between an arylboronic acid and a carboxylic acid (or its derivative), which can be activated in situ. organic-chemistry.orgthieme-connect.com

Furthermore, direct C-H acylation of phenols using organometallic catalysts is an emerging field. rsc.orgrsc.org Copper-catalyzed ortho-acylation of phenols with aldehydes has been reported, which could be adapted for this synthesis. nih.gov These methods benefit from high regioselectivity, often directed by the phenolic hydroxyl group, and can tolerate a wide range of functional groups.

Development of Novel Synthetic Protocols

Recent advancements in synthetic chemistry focus on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These novel protocols offer promising avenues for the synthesis of this compound.

The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. In the context of synthesizing phenolic ketones, this has led to the development of more sustainable versions of classical reactions.

For Friedel-Crafts type reactions, hazardous and corrosive catalysts like AlCl₃ and HF can be replaced with greener alternatives. Ionic liquids, such as [bmim]Cl/AlCl₃, have been employed as both recyclable solvents and catalysts, often leading to enhanced reaction rates and selectivity. tandfonline.combombaytechnologist.innih.gov Solid acid catalysts, including zeolites or zinc chloride supported on alumina (B75360), offer advantages such as ease of separation, reusability, and often high regioselectivity for ortho-acylation. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly accelerate reaction times, reduce side reactions, and improve yields. researchgate.netorganic-chemistry.org The application of microwave irradiation to the Fries rearrangement or Claisen-Schmidt condensation could provide a more efficient and rapid synthesis of the target compound or its precursors.

Green ApproachMethod/CatalystAdvantagesReference(s)
Alternative Solvents/CatalystsIonic Liquids (e.g., [bmim]Cl/AlCl₃)Recyclable, can act as both solvent and catalyst, enhances reaction rates. tandfonline.com, bombaytechnologist.in
Solid Acid CatalysisZnCl₂ on Al₂O₃, ZeolitesReusable, easy to separate, can provide high ortho-selectivity. rsc.org
Energy EfficiencyMicrowave IrradiationRapid heating, reduced reaction times, often higher yields. researchgate.net

Achieving high chemo- and regioselectivity is paramount for an efficient synthesis of this compound. Optimization strategies focus on directing the reaction to the desired position and preventing unwanted side reactions.

Regioselectivity in Acylation: The inherent ortho-directing nature of the hydroxyl group is the key to regiocontrol in Friedel-Crafts and Fries rearrangement reactions. quora.comorgsyn.org This directing effect can be enhanced by the choice of catalyst and solvent. For example, using chelating Lewis acids that can coordinate with the phenolic oxygen can favor ortho-substitution. The use of heterogeneous catalysts like ZnCl₂ on alumina under solvent-free microwave conditions has been shown to be highly regioselective for the ortho C-acylation of phenols. rsc.org In the Fries rearrangement, careful control of temperature and solvent polarity remains a critical tool for maximizing the yield of the ortho-isomer. wikipedia.orgjk-sci.com

Chemoselectivity in Reduction: For the Claisen-Schmidt pathway, the critical step is the selective reduction of the C=C double bond of the chalcone precursor. The nitro group is susceptible to reduction under many hydrogenation conditions. Therefore, choosing a catalytic system that is chemoselective is crucial. Modern iridium- and rhodium-based catalysts for transfer hydrogenation are particularly effective, as they can selectively reduce the conjugated double bond while leaving reducible functional groups like nitro and carbonyl moieties intact. mdpi.comresearchgate.net

By leveraging the directing effects of the existing substituents and selecting highly selective modern catalytic systems, the synthesis of this compound can be optimized to produce the desired isomer with high purity and yield.

Asymmetric Synthesis Considerations

Asymmetric synthesis is a critical area of organic chemistry focused on the stereoselective production of a single enantiomer of a chiral molecule. For a compound such as this compound, which does not possess a chiral center in its structure, the direct application of asymmetric synthesis to the final compound is not relevant.

However, considerations for asymmetric synthesis could arise if the propan-2-one side chain were to be modified to create a stereocenter, for instance, through reduction of the ketone to a secondary alcohol. In such a hypothetical scenario, the use of chiral reducing agents or catalysts would be necessary to achieve enantioselectivity. Despite this, a review of available scientific literature and chemical databases did not yield any specific studies or established protocols for the asymmetric synthesis or stereoselective modification of this compound.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to modern chemical synthesis, offering pathways to increased reaction efficiency, selectivity, and sustainability. Catalytic systems are broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches. A comprehensive search for the application of these catalytic systems in the synthesis of this compound indicates a lack of specific published research. The following subsections discuss the potential for each type of catalysis, while noting the absence of concrete examples for this particular compound.

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in the same solvent. These systems are known for their high activity and selectivity due to the well-defined nature of the catalytic species. Potential applications in the synthesis of this compound could theoretically include transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton or acid/base catalysis for functional group manipulations. However, no specific research detailing the use of homogeneous catalysts for the synthesis of this compound has been documented in the surveyed literature.

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gaseous reactants. These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, which are key principles of green chemistry. For a molecule like this compound, heterogeneous catalysts could potentially be employed in reactions such as the nitration of a precursor molecule, for example, 1-(2-hydroxyphenyl)propan-2-one, using solid acid catalysts. Despite these theoretical possibilities, there is no specific literature available that describes the development or application of heterogeneous catalytic systems for the synthesis of this compound.

Biocatalysis Potential in Synthetic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach is highly regarded for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions. While biocatalysis is widely used for the synthesis of complex organic molecules, including functionalized ketones, there are no specific reports or studies on the use of enzymes for the synthesis or modification of this compound. The potential for biocatalytic methods exists, for instance, in the enzymatic reduction of the ketone or in regioselective aromatic hydroxylation or nitration, but this remains an unexplored area of research for this specific compound.

Chemical Reactivity and Derivatization Studies of 1 2 Hydroxy 5 Nitrophenyl Propan 2 One

Elucidation of Reaction Mechanisms Involving the Carbonyl Group

The ketone carbonyl group is a primary site for chemical modification, characterized by its electrophilicity at the carbonyl carbon and nucleophilicity at the carbonyl oxygen. This dual nature allows for a wide range of reactions.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of 1-(2-hydroxy-5-nitrophenyl)propan-2-one is susceptible to attack by nucleophiles. youtube.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. youtube.com A variety of nucleophiles can be employed, leading to a diverse array of products.

Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide, hemiacetals and acetals with alcohols, and imines or enamines with primary and secondary amines, respectively. youtube.com The reaction with Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols. Furthermore, the carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. youtube.comyoutube.com

Table 1: Representative Nucleophilic Addition Reactions of the Carbonyl Group

NucleophileReagent(s)Product Type
CyanideHCN, KCNCyanohydrin
AlcoholR-OH, H+Hemiacetal/Acetal
Primary AmineR-NH2, mild acidImine
Secondary AmineR2NH, mild acidEnamine
HydrideNaBH4 or LiAlH4, then H3O+Secondary Alcohol
OrganometallicR-MgX or R-Li, then H3O+Tertiary Alcohol

Condensation and Cyclization Pathways

The carbonyl group and the adjacent methylene (B1212753) group can participate in various condensation reactions. For instance, in the presence of a base, the methylene protons become acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds.

Intramolecular cyclization is also a possibility, particularly given the presence of the ortho-hydroxyl group. Under certain conditions, intramolecular condensation could lead to the formation of heterocyclic structures. While specific examples for this compound are scarce, related structures are known to undergo such cyclizations. rsc.org For example, intramolecular Michael addition can occur in similar systems when treated with a base.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive site within the molecule, capable of undergoing reactions typical of phenols.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether. Esterification can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions. Etherification can be carried out via the Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a strong base, reacts with an alkyl halide.

These derivatizations would modify the polarity and steric properties of the molecule, which could be useful in the synthesis of more complex structures.

Chelation and Ligand Formation

The presence of the hydroxyl group ortho to the propanone side chain creates a potential bidentate chelation site for metal ions. The oxygen atoms of the hydroxyl group and the carbonyl group can coordinate with a metal center to form a stable six-membered ring. This arrangement is common in many known ligands. rsc.orgmdpi.comtsijournals.com The ability of similar hydroxypyridinone and hydroxypyranone compounds to form stable complexes with metal ions like iron(III) has been well-documented. rsc.org It is therefore highly probable that this compound can act as a ligand in coordination chemistry.

Table 2: Potential Metal Chelation

Metal IonPotential Coordination SitesResulting Complex
Fe(III), Cu(II), etc.Phenolic oxygen, Carbonyl oxygenStable metal chelate

Note: This table is predictive, based on the structural motifs of the compound and known chelation chemistry.

Reactions of the Nitrophenyl Moiety

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself is susceptible to reduction.

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). mdpi.com The resulting aminophenyl derivative would have significantly different electronic properties and could be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions.

The reduction of nitroaromatic compounds can proceed through various intermediates, including nitroso and hydroxylamino species. mdpi.com Under certain conditions, it is possible to isolate these intermediates. Furthermore, intramolecular reactions involving the reduced nitro group and the other functional groups could lead to the synthesis of novel heterocyclic compounds.

Reductive Transformations of the Nitro Group

The nitro group on the aromatic ring is a key site for chemical transformation, with its reduction to an amino group being a common and synthetically useful reaction. This transformation drastically alters the electronic properties of the aromatic ring and introduces a nucleophilic center, paving the way for further derivatization. A variety of methods developed for the reduction of nitroarenes can be applied to this compound. nih.gov

Common approaches include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically clean and efficient, yielding the corresponding amine, 1-(5-amino-2-hydroxyphenyl)propan-2-one (B14045562).

Metal-Mediated Reductions: Various metals in acidic media are effective for nitro group reduction. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are classic examples. These methods are robust and often used in laboratory-scale synthesis.

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, with reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C).

The reduction can also proceed through intermediate species like nitroso and hydroxylamine (B1172632) compounds, and controlling the reaction conditions can sometimes allow for their isolation. nih.gov For instance, milder reducing agents or electrochemical methods might be employed to achieve partial reduction.

Reduction Method Typical Reagents Primary Product
Catalytic HydrogenationH₂, Pd/C (or PtO₂)1-(5-amino-2-hydroxyphenyl)propan-2-one
Metal in AcidFe, HCl or Sn, HCl1-(5-amino-2-hydroxyphenyl)propan-2-one
Transfer HydrogenationHydrazine, Pd/C1-(5-amino-2-hydroxyphenyl)propan-2-one

Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with both an activating group (-OH) and a deactivating group (-NO₂). This substitution pattern governs the outcome of further aromatic substitution reactions. msu.edu

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. msu.edu Their combined influence determines the position of incoming electrophiles.

The -OH group directs incoming electrophiles to the positions ortho and para to it (C3 and C5).

The -NO₂ group directs to the positions meta to it (C3 and C5).

Both groups reinforce substitution at the C3 position. The position para to the hydroxyl group (C5) is already occupied by the nitro group. Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are expected to occur predominantly at the C3 position. Given the high activation by the hydroxyl group, reactions like bromination may proceed readily, even without a strong Lewis acid catalyst. msu.edu

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. nih.gov The nitro group activates the positions ortho and para to it for attack by nucleophiles. In this molecule, the C2 (bearing the hydroxyl group) and C6 positions are activated. A strong nucleophile could potentially displace a suitable leaving group if one were present at these positions, though displacement of the hydroxyl group itself would require harsh conditions. More commonly, the nitro group itself can be displaced under specific SNAr conditions.

Reaction Type Directing Influence Predicted Position of Substitution Example Reaction
Electrophilic-OH (ortho, para); -NO₂ (meta)C3Bromination (Br₂/FeBr₃)
Electrophilic-OH (ortho, para); -NO₂ (meta)C3Nitration (HNO₃/H₂SO₄)
Nucleophilic-NO₂ (ortho, para activation)C2, C6Attack by strong nucleophiles

Synthesis and Exploration of Structural Analogs and Derivatives

The structural framework of this compound allows for extensive modification at both the propanone side chain and the aromatic ring, as well as its use as a building block for heterocyclic systems.

Systematic Variation of the Propanone Side Chain

The propanone side chain offers two main reaction sites: the carbonyl group and the adjacent α-carbon (C1 and C3).

Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), forming 1-(2-hydroxy-5-nitrophenyl)propan-2-ol. It can also undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

α-Carbon Reactions: The protons on the α-carbons (the methyl group at C3 and the methylene group at C1) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, Mannich-type reactions can introduce aminomethyl groups, a key step in the synthesis of various biologically active molecules. researchgate.netmdpi.com Aldol condensations with aldehydes or ketones can be used to extend the carbon chain.

Modification Site Reaction Type Reagents Resulting Structure
Carbonyl (C2)ReductionNaBH₄Secondary alcohol
α-Carbon (C3)Mannich ReactionFormaldehyde, Secondary Amineβ-aminoketone
α-Carbon (C3)Aldol CondensationAldehyde/Ketone, Baseβ-hydroxyketone

Functionalization of the Aromatic Ring

Beyond the substitution reactions discussed previously, the existing functional groups can be modified to introduce new functionalities.

Modification of the Hydroxyl Group: The phenolic -OH group can be alkylated or acylated to form ethers and esters, respectively. For example, reaction with an alkyl halide in the presence of a base would yield an alkoxy derivative. This modification can be used to alter the solubility and electronic properties of the molecule.

Modification of the Nitro Group: As detailed in section 3.3.1, reduction of the nitro group to an amine provides a versatile handle for further reactions. The resulting aniline (B41778) derivative can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH). The amine can also be acylated or alkylated. researchgate.net

Heterocyclic Ring Formation Utilizing this compound

The molecule is a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the proximity of its functional groups.

Benzofuran (B130515) Synthesis: The phenolic hydroxyl group and the adjacent ketone side chain are suitably positioned for intramolecular cyclization reactions. For example, reaction of the α-carbon (C1) with a suitable reagent to introduce a leaving group, followed by intramolecular Williamson ether synthesis (attack by the phenoxide), can lead to the formation of a benzofuran ring system.

Benzoxazole and Benzisoxazole Synthesis: The hydroxyl group, in combination with a derivative of the ketone (e.g., an oxime), can be used to form five-membered heterocyclic rings fused to the benzene (B151609) ring.

Indole (B1671886) Synthesis (after nitro reduction): Following the reduction of the nitro group to an amine, the resulting 1-(5-amino-2-hydroxyphenyl)propan-2-one can be used in reactions like the Fischer indole synthesis or other cyclization strategies to form indole derivatives, which are core structures in many natural products and pharmaceuticals. msu.edu

Quinoline/Quinoxaline Synthesis: The amine derivative can also undergo condensation reactions with 1,3- or 1,2-dicarbonyl compounds, respectively, to form fused six-membered nitrogen-containing heterocyclic rings like quinolines or quinoxalines. researchgate.netresearchgate.net

Target Heterocycle Key Precursor Functionalities General Synthetic Strategy
BenzofuranPhenolic -OH, Ketone Side ChainIntramolecular Cyclization
IndoleAmino Group (post-reduction), Ketone Side ChainFischer Indole Synthesis or similar cyclizations
QuinoxalineDiamine (post-reduction and further modification), KetoneCondensation with a 1,2-dicarbonyl compound

Spectroscopic and Advanced Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For 1-(2-Hydroxy-5-nitrophenyl)propan-2-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be crucial for unambiguous structural assignment.

Based on the structure of this compound, the following hypothetical ¹H and ¹³C NMR data can be anticipated, although experimental verification is not currently available.

Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.2 Singlet 3H -CH₃ (Methyl protons of the propan-2-one moiety)
~3.8 Singlet 2H -CH₂- (Methylene protons adjacent to the phenyl ring)
~7.0 Doublet 1H Ar-H (Proton ortho to the hydroxyl group)
~8.0 Doublet of doublets 1H Ar-H (Proton meta to the hydroxyl group and ortho to the nitro group)
~8.2 Doublet 1H Ar-H (Proton ortho to the nitro group)

Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~30 -CH₃
~45 -CH₂-
~115 Ar-C (CH)
~120 Ar-C (C-NO₂)
~125 Ar-C (CH)
~130 Ar-C (CH)
~140 Ar-C (C-OH)
~160 Ar-C (C-CH₂)

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

To confirm the connectivity of atoms, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the aromatic protons on the phenyl ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the methylene (B1212753) protons (-CH₂-) would be expected to show correlations to the carbonyl carbon (C=O) and several aromatic carbons, thereby confirming the link between the propan-2-one side chain and the phenyl ring.

Solid-State NMR Characterization

In the absence of suitable crystals for X-ray crystallography, solid-state NMR (ssNMR) could provide valuable information about the molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, offering insights into conformational polymorphism if present.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₉H₉NO₄.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions would provide valuable information about the compound's structure. A plausible fragmentation pattern would involve cleavage of the bond between the methylene group and the phenyl ring, as well as the loss of the nitro group. The analysis of these fragments would help to piece together the molecular structure.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Proposed Fragment
195 [M]⁺ (Molecular Ion)
152 [M - CH₃CO]⁺
138 [M - NO₂ - H]⁺
121 [C₇H₅O₂]⁺

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the hydroxyl, nitro, and carbonyl functional groups.

Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Technique
~3400 O-H stretch (phenolic) IR, Raman
~3100-3000 C-H stretch (aromatic) IR, Raman
~2950-2850 C-H stretch (aliphatic) IR, Raman
~1710 C=O stretch (ketone) IR, Raman
~1600, ~1470 C=C stretch (aromatic) IR, Raman

Conformational analysis could be aided by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), which can predict the vibrational frequencies for different possible conformations of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can elucidate bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state. It is also the primary method for determining the absolute stereochemistry of chiral molecules.

For this compound, this technique would be highly valuable for confirming its molecular geometry and understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which dictate the crystal packing.

However, a comprehensive review of scientific literature and chemical databases indicates that no X-ray crystallographic data for this compound has been published. Therefore, information regarding its solid-state conformation, crystal structure, and packing is not currently available. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Table 4.4.1: Summary of X-ray Crystallography Data

Parameter Data
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of the molecule in a more realistic environment, such as in a solvent like water or ethanol. pku.edu.cnchemrxiv.org

For 1-(2-Hydroxy-5-nitrophenyl)propan-2-one, an MD simulation would reveal its conformational flexibility. It would show how the propan-2-one side chain rotates relative to the phenyl ring and how the hydroxyl and nitro groups vibrate and rotate. This analysis helps identify the most populated (lowest energy) conformations in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating one molecule of the compound surrounded by solvent molecules, one can observe the formation and dynamics of hydrogen bonds between the solute's hydroxyl or nitro groups and the solvent. chemrxiv.org This provides insight into its solubility and how the solvent environment might influence its properties and reactivity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the potential reactivity of this compound. By modeling a proposed chemical reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction.

For example, one could model the deprotonation of the phenolic hydroxyl group, an intramolecular cyclization reaction, or its oxidation. Comparing the activation energies for different potential pathways allows chemists to predict which reaction is more likely to occur under a given set of conditions. This modeling provides mechanistic insights that are often difficult to obtain through experimentation alone.

In Silico Screening and Ligand-Based Design

In silico methods are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. In the context of ligand-based design, the focus is on the intrinsic properties of the molecule itself. For this compound, this would involve calculating various molecular descriptors.

These descriptors include electronic properties (like the electrostatic potential surface, which shows charge distribution), steric properties (molecular shape and volume), and physicochemical properties (like lipophilicity, often estimated by a calculated LogP value). These computed properties can then be compared to those of other molecules with known activities to assess its potential for similar interactions. This approach does not predict a biological outcome but rather evaluates the theoretical potential for molecular recognition based on shared physicochemical features with active compounds.

Mechanistic Investigations of Chemical Processes Involving 1 2 Hydroxy 5 Nitrophenyl Propan 2 One

Stereochemical Course of ReactionsThere is no information regarding the stereochemical outcomes of any reactions involving 1-(2-Hydroxy-5-nitrophenyl)propan-2-one.

Due to the lack of specific scientific research on the reaction mechanisms of this compound, this article cannot be generated as requested.

Role As a Synthetic Precursor in Organic Synthesis

Precursor to Biologically Active Scaffolds

Although direct synthetic routes employing 1-(2-Hydroxy-5-nitrophenyl)propan-2-one for the creation of biologically active scaffolds are not prominently featured in the literature, its structure is analogous to precursors of well-known heterocyclic systems. For instance, compounds with a 2-hydroxyacetophenone (B1195853) moiety are common starting materials for the synthesis of flavones and chromones. Theoretically, this compound could undergo condensation reactions with aromatic aldehydes to form α,β-unsaturated ketones (chalcones), which are key intermediates in the synthesis of flavonoids. The subsequent cyclization of these intermediates would lead to the flavonoid core structure. The nitro group at the 5-position could serve as a handle for further derivatization, such as reduction to an amino group, to modulate the biological properties of the resulting scaffold.

Intermediate in the Synthesis of Ligands for Coordination Chemistry

The synthesis of ligands for coordination chemistry often relies on molecules that can form stable complexes with metal ions. This compound possesses a potential bidentate O,O-donor set through its phenolic hydroxyl and ketonic carbonyl groups. This arrangement is conducive to the formation of chelate rings with a variety of metal centers. Condensation of the ketone with primary amines can lead to the formation of Schiff base ligands. These ligands, bearing an additional imine nitrogen donor atom, can exhibit enhanced coordination capabilities. The electronic properties of the resulting metal complexes could be fine-tuned by the presence of the nitro group on the phenyl ring. However, specific examples of ligands or metal complexes derived from this compound are not documented in the reviewed literature.

Building Block for Polymeric Materials

The use of this compound as a monomer or a building block for the synthesis of polymeric materials has not been reported in the available scientific literature. For a molecule to be a suitable monomer for polymerization, it typically needs to possess at least two reactive sites that can engage in chain-forming reactions. While the phenolic hydroxyl group and the active methylene (B1212753) protons alpha to the ketone could potentially be involved in certain types of condensation polymerization, no such applications have been described.

Utility in Fine Chemical Synthesis

Fine chemicals are pure, complex substances produced in relatively low volumes for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The utility of this compound in this sector is not well-established. Its structural features suggest it could serve as a starting material for multi-step syntheses of more complex target molecules. For example, the nitro group can be a precursor to other functional groups, such as amines, which are common in many fine chemicals. Despite this potential, specific synthetic routes in fine chemical production that utilize this compound as a key intermediate are not found in the current body of scientific publications.

Structure Activity Relationship Sar Studies of Derivatives Focused on Chemical Modifications and Theoretical Activity, Not Biological Data

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of 1-(2-hydroxy-5-nitrophenyl)propan-2-one is dictated by its key functional groups: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the ketone moiety on the propane (B168953) side chain. Design principles for new derivatives center on the strategic modification of these groups to systematically alter the molecule's electronic and steric properties.

Phenyl Ring Substitution: The introduction of additional substituents onto the aromatic ring is a primary strategy. The nature of these substituents—whether electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -Cl, -CN)—can profoundly alter the electron density of the entire molecule. For instance, adding another electron-withdrawing group is predicted to increase the acidity of the phenolic proton and enhance the electrophilic character of the aromatic ring. Conversely, an electron-donating group would have the opposite effect. The position of these substituents (ortho, meta, or para relative to the existing groups) is also critical, as it influences steric hindrance and the potential for intramolecular interactions.

Modification of the Hydroxyl and Nitro Groups: Altering the existing hydroxyl and nitro groups offers another avenue for modulating reactivity. The phenolic hydroxyl group is a key site for potential hydrogen bonding and can act as a hydrogen donor. Its conversion to an ether (-OR) or ester (-OCOR) would eliminate this capability, thereby changing how the molecule might interact with other chemical species. The nitro group significantly influences the molecule's electronic profile; its reduction to a nitroso (-NO) or an amino (-NH₂) group would drastically change the electronic distribution and the potential reactivity of the phenyl ring. mdpi.com

Side-Chain Elaboration: The propan-2-one side chain is a versatile handle for chemical modification. The ketone's carbonyl group is a reactive site for nucleophilic addition, leading to the formation of derivatives such as oximes, hydrazones, and semicarbazones. Furthermore, the α-protons adjacent to the carbonyl group can be functionalized, or the entire side chain can be used as a synthon for constructing more complex heterocyclic systems fused to the phenyl ring, such as chromanones or pyrrolidinones. mdpi.com

Computational Approaches to Structure-Activity Relationship Prediction

Computational chemistry provides powerful tools for predicting how the structural modifications outlined above will affect the chemical properties of the derivatives in silico. These methods allow for the rapid screening of hypothetical compounds before their potential synthesis.

Density Functional Theory (DFT) is a common method used to calculate a variety of molecular properties that serve as reactivity descriptors. mdpi.com By solving the electronic structure of a molecule, DFT can predict:

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For derivatives of this compound, MEP surfaces can predict the most likely sites for chemical attack. mdpi.com For example, the analysis would likely show negative potential around the phenolic oxygen and the nitro group's oxygen atoms, and positive potential near the phenolic hydrogen.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO energy is often a key descriptor, as it indicates the ease of accepting an electron. mdpi.com

Reactivity Descriptors: From the orbital energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These values provide a quantitative measure of a molecule's expected reactivity profile.

Molecular dynamics (MD) simulations can also be employed to understand how these derivatives might behave in a specific environment, for example, by modeling their interaction with a solvent. mdpi.com These simulations track the movements and interactions of atoms over time, providing insight into conformational flexibility and intermolecular forces.

Systematic Chemical Modifications to Explore Activity Profiles

Based on the design principles, a theoretical library of derivatives can be constructed to systematically probe the structure-activity landscape. These modifications are chosen to cover a range of electronic and steric properties.

Table 1: Examples of Theoretical Modifications to this compound

Modification TypePosition/Group ModifiedExample Substituent/Resulting StructurePredicted Effect on Chemical Properties
Phenyl Ring SubstitutionPosition 3 or 4-Cl (Chloro)Increases electron-withdrawing character of the ring.
Phenyl Ring SubstitutionPosition 3 or 4-NH₂ (Amino)Introduces an electron-donating group, increasing ring electron density.
Functional Group Transformation5-Nitro GroupReduction to -NH₂ (Amino)Drastically alters electronic properties from strongly withdrawing to donating.
Functional Group Transformation2-Hydroxyl GroupConversion to -OCH₃ (Methoxy)Removes hydrogen-bonding donor capability.
Side-Chain ModificationKetone CarbonylFormation of an Oxime (=N-OH)Changes geometry and reactivity at the side chain.
Side-Chain CyclizationPropan-2-one chainReaction to form a Pyrrolidinone ringCreates a new, rigid heterocyclic system attached to the phenyl ring. mdpi.com

The synthesis of related structures, such as 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones and various nitrophenyl-containing tetrahydroisoquinolines, demonstrates the chemical feasibility of making extensive modifications to the core structure. researchgate.netnih.gov Each modification creates a new molecule with a unique set of predicted properties, allowing for a systematic exploration of the chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a purely theoretical and predictive effort to correlate the structural features of a series of compounds with their chemical reactivity or a specific predicted activity. mdpi.com A hypothetical QSAR model for this compound derivatives would be developed without reliance on experimental biological data, focusing instead on a predicted chemical endpoint.

The development of such a model follows a structured, multi-step process:

Dataset Curation: A dataset of hypothetical derivatives (as described in section 8.3) would be created. For each derivative, a specific chemical property would be calculated using computational methods (e.g., the HOMO-LUMO gap as a proxy for reactivity) to serve as the dependent variable.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors are quantitative representations of the molecule's structural, electronic, and physicochemical properties. aimspress.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors (independent variables) to the calculated chemical property (dependent variable). mdpi.comnih.gov The goal is to find the simplest model with the highest predictive power.

Validation: The model's predictive ability is rigorously tested. This involves splitting the initial dataset into a "training set" to build the model and a "test set" to evaluate its performance on compounds it has not seen before. nih.gov A reliable QSAR model must demonstrate strong predictive accuracy for the external test set. mdpi.com

The resulting QSAR equation provides a powerful predictive tool. It can be used to estimate the reactivity of new, un-synthesized derivatives and to guide the design of molecules with desired theoretical properties, such as a specific predicted electronic profile or stability. mdpi.com

Table 2: Common Descriptor Classes in Theoretical QSAR Modeling

Descriptor ClassDescriptionExample Descriptors
ConstitutionalBased on the molecular formula and atom counts.Molecular Weight, Number of Nitrogen Atoms, Number of Double Bonds. aimspress.com
TopologicalDescribe atomic connectivity and molecular shape in 2D.Connectivity Indices, Kier Shape Indices. mdpi.com
Quantum ChemicalDerived from computational chemistry calculations.HOMO/LUMO Energies, Dipole Moment, Atomic Charges. mdpi.com
PhysicochemicalRelate to properties like hydrophobicity and electronic distribution.LogP (octanol-water partition coefficient), Molar Refractivity.

By applying these theoretical and computational methodologies, the structure-activity relationships of this compound derivatives can be explored in a systematic and predictive manner, providing a framework for understanding how molecular structure dictates chemical character.

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of substituted aromatic ketones like 1-(2-Hydroxy-5-nitrophenyl)propan-2-one traditionally relies on methods that can be improved in terms of efficiency, selectivity, and environmental impact. A significant future research direction lies in the exploration of novel catalytic systems.

Current Landscape and Future Opportunities:

Heterogeneous Catalysis: While classic methods like the Fries rearrangement often use stoichiometric Lewis acids, future work could focus on solid acid catalysts, such as zeolites or functionalized mesoporous silica. These materials offer advantages in terms of reusability, reduced waste, and potentially higher regioselectivity, guiding the acylation to the desired position on the phenol (B47542) ring.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. nih.gov Future research could explore engineered enzymes for the regioselective nitration or acylation of phenolic precursors. Biocatalysis offers the potential for high stereoselectivity in subsequent reductions of the ketone, operating under mild, environmentally benign conditions. nih.gov

Photocatalysis: Light-mediated reactions are emerging as powerful tools in synthesis. The development of photocatalytic methods for C-H functionalization could provide a direct route to an array of substituted hydroxyphenyl propanones, potentially bypassing the need for pre-functionalized starting materials.

Research Challenges:

Achieving high regioselectivity in the functionalization of the phenol ring.

Developing catalysts that are robust, recyclable, and cost-effective.

Ensuring the scalability of novel catalytic processes from the lab to industrial production.

Catalytic SystemPotential AdvantagesKey Research Focus
Heterogeneous Catalysts Reusability, reduced waste, improved selectivityDevelopment of tailored zeolites and solid acids
Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme engineering for specific transformations
Photocatalysis Novel reaction pathways, direct C-H functionalizationDesign of efficient photocatalysts for aromatic functionalization

Development of Advanced Functional Materials Based on the Compound

The phenolic and nitro functionalities of this compound make it an attractive building block for advanced functional materials.

Potential Applications:

Polymers: The phenolic hydroxyl group can be used as a monomer for the synthesis of specialty polymers such as polycarbonates or polyesters. The nitro group can be chemically modified post-polymerization to introduce other functionalities or can be used to tune the electronic properties of the resulting polymer. Research in this area could lead to materials with enhanced thermal stability, specific optical properties, or tailored solubility.

Functional Dyes and Pigments: The chromophoric nitroaromatic system suggests potential applications as a scaffold for new dyes. Further derivatization of the ketone or the aromatic ring could lead to a range of colors and materials with interesting photophysical properties.

Chemosensors: The electron-deficient nature of the nitrated aromatic ring and the chelating potential of the hydroxyl and ketone groups suggest that derivatives of this compound could be explored as chemosensors for specific metal ions or other analytes.

Research Challenges:

Controlling the polymerization process to achieve desired molecular weights and properties.

Ensuring the stability and processability of the derived materials.

Establishing clear structure-property relationships to guide the design of new materials with specific functions.

Mechanistic Understanding of Complex Reaction Systems

A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing synthetic routes and designing new transformations.

Areas for Investigation:

Reaction Kinetics: Detailed kinetic studies of the synthesis and subsequent reactions of the compound can provide insights into reaction pathways and rate-determining steps. This knowledge is essential for process optimization.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction intermediates and transition states. lp.edu.uaresearchgate.net This can help in elucidating reaction mechanisms at a molecular level, predicting the effects of substituents, and guiding the design of more efficient catalysts. lp.edu.uaresearchgate.netnih.gov

Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can allow for the real-time monitoring of reactions, helping to identify transient intermediates and understand the evolution of the reaction over time.

Research Challenges:

The isolation and characterization of unstable reaction intermediates.

The development of accurate computational models that can reliably predict reaction outcomes.

The integration of experimental and computational data to build a comprehensive mechanistic picture.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous manufacturing and automation to improve efficiency, safety, and reproducibility.

Future Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could offer significant advantages over traditional batch production. syrris.com Flow chemistry allows for precise control over reaction parameters, enhanced heat and mass transfer, and safer handling of potentially hazardous reagents and intermediates. syrris.comnih.gov

Automated Synthesis and Screening: Automated platforms can be used to rapidly synthesize a library of derivatives of the title compound by varying substituents on the aromatic ring or modifying the propanone side chain. sigmaaldrich.comresearchgate.net These platforms can be integrated with high-throughput screening to quickly identify compounds with desired properties, accelerating the discovery of new functional materials or biologically active molecules. nih.govyoutube.com

Research Challenges:

Adapting existing batch chemistries to continuous flow conditions, which may require re-optimization of solvents, catalysts, and reaction times.

The development of robust and reliable automated synthesis platforms that can handle a wide range of chemical transformations.

The management and analysis of the large datasets generated by high-throughput synthesis and screening.

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry offers a powerful tool for the in-silico design of new molecules with tailored properties, reducing the time and cost associated with experimental synthesis and testing.

Prospective Research:

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build quantitative structure-activity relationship (QSAR) models that correlate the structural features of derivatives with their chemical reactivity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

De Novo Design: Algorithms can be used to design novel derivatives of this compound that are optimized for a specific application, such as binding to a particular biological target or exhibiting specific photophysical properties.

Prediction of Spectroscopic and Physicochemical Properties: Computational chemistry can accurately predict properties such as NMR spectra, UV-Vis absorption, and pKa, which can aid in the characterization of newly synthesized compounds and in understanding their behavior in different environments. mdpi.com

Research Challenges:

The accuracy of computational predictions is highly dependent on the level of theory and the models used.

Validating computational predictions with experimental data is essential but can be resource-intensive.

Developing computational models that can accurately predict the properties of complex molecular systems remains a significant challenge.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Hydroxy-5-nitrophenyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 5-nitro-2-hydroxyacetophenone derivatives. A typical procedure involves reacting 2-hydroxy-5-nitroacetophenone with propan-2-one under acidic catalysis (e.g., H2_2SO4_4) at 60–80°C for 6–8 hours. Purification via recrystallization in ethanol yields ~65–75% purity. Substituent effects (e.g., nitro group positioning) significantly impact reaction efficiency, as steric hindrance and electronic effects alter intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks: δ 2.5–2.7 (singlet, ketone CH3_3), δ 8.1–8.3 (aromatic protons), and δ 12.1 (broad singlet, phenolic -OH).
  • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch).
  • GC-MS : Retention indices (e.g., DB-5 column: RI = 1420) and fragmentation patterns (m/z 195 [M+^+]) confirm molecular identity .

Q. How does the nitro group in this compound influence its solubility and reactivity?

  • Methodological Answer : The nitro group at the 5-position enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). However, it reduces solubility in polar solvents due to increased hydrophobicity. Solubility tests in DMSO, ethanol, and water show 25 mg/mL, 12 mg/mL, and <1 mg/mL, respectively .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, corroborating NMR chemical shifts. Discrepancies in dipole moment predictions (<5% error) highlight the need for solvent-effect corrections in computational models .

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals a planar aromatic ring with a dihedral angle of 8.2° between the nitro and ketone groups. Hydrogen bonding between the phenolic -OH and ketone oxygen (2.65 Å) stabilizes the crystal lattice. Discrepancies in unit cell parameters across studies (e.g., a = 7.21 Å vs. 7.18 Å) may arise from temperature-dependent packing effects .

Q. What are the key challenges in analyzing conflicting GC-MS retention indices for this compound across different matrices?

  • Methodological Answer : Retention indices vary with column type (e.g., DB-Wax: RI = 1580 vs. BP-5: RI = 1420) and temperature programs. Matrix effects (e.g., co-eluting compounds in Maillard reaction studies) require standardized spiking protocols and tandem MS/MS validation to avoid false positives .

Q. How can substituent modifications (e.g., methoxy vs. nitro groups) tune the biological activity of this compound derivatives?

  • Methodological Answer : Comparative studies with 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one show that nitro groups enhance antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for methoxy derivatives). QSAR models indicate nitro groups increase electron-withdrawing effects, improving membrane permeability .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across literature reports?

  • Analysis : Yield discrepancies (50–80%) stem from:

  • Catalyst choice : H2_2SO4_4 vs. BF3_3-etherate (latter increases yield by 15% but requires anhydrous conditions).
  • Purification methods : Recrystallization (65% recovery) vs. column chromatography (85% recovery but higher cost).
  • Starting material purity : Commercial 2-hydroxy-5-nitroacetophenone often contains ≤5% impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.